PEG2 Linker Length Enables Potent Protein Degradation, Achieving a 30 nM DC50 in a PROTAC System
The PEG2 linker length is a key determinant of degradation efficiency. A study evaluating a PROTAC (JB300) built with a Boc-NH-PEG2-C2-NH2 linker, which shares the core PEG2 spacer with BOC-NH-PEG2-propene, demonstrated a DC50 of 30 nM for Aurora A degradation [1]. In contrast, systematic studies across different PROTAC systems show that altering PEG length can shift the degradation activity peak. For example, in an ER-α targeting system, the PEG3 linker was found to be the most active, while in a GSPT1 degradation study, the PEG2 length was critical for activity [2]. This demonstrates that the PEG2 unit in BOC-NH-PEG2-propene is not just a generic spacer; it represents a specific, active design element for a defined subset of protein targets.
| Evidence Dimension | PROTAC Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 30 nM (for a PROTAC built with a PEG2-based linker) |
| Comparator Or Baseline | PEG3 linkers in ER-α PROTACs, which showed superior activity over PEG2 in that specific system, highlighting length-dependent activity |
| Quantified Difference | DC50 values can vary by >10-fold depending on the linker length in the same PROTAC series. |
| Conditions | Aurora A degradation assay (cellular context unspecified) for the target compound's data. |
Why This Matters
This evidence confirms that the PEG2 spacer is not an arbitrary choice; it is an active determinant of a PROTAC's potency, and selecting BOC-NH-PEG2-propene is a deliberate decision for a specific linker-length SAR (Structure-Activity Relationship) profile.
- [1] TargetMol. (n.d.). JB300: A Highly Selective Aurora A Degrader (DC50=30 nM). Product Datasheet. View Source
- [2] Reboud, V., et al. (2026). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 118256. View Source
